Glyceryl dicaprate

Description

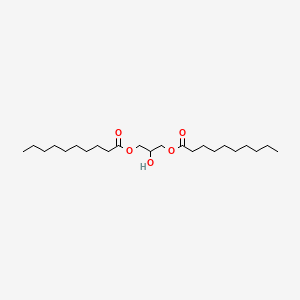

Structure

2D Structure

Propriétés

IUPAC Name |

(3-decanoyloxy-2-hydroxypropyl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-19-21(24)20-28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYWNJQNVNYQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938727 | |

| Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(10:0/0:0/10:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0092962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17598-93-5, 53988-07-1 | |

| Record name | 1,3-Didecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didecanoic acid, diester with glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecanoic acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic and Biochemical Interactions of 1,3 Didecanoylglycerol

Substrate Specificity and Hydrolysis by Lipases

Pancreatic Lipase (B570770) Interactions and Kinetics

Pancreatic lipase is a key enzyme in the digestion of dietary fats, and it exhibits activity towards 1,3-didecanoylglycerol. The hydrolysis of 1,3-didecanoylglycerol by pancreatic lipase has been studied in monomolecular films at an air-water interface to understand the kinetics of this interaction. Research has shown that both the adsorption of the enzyme to the substrate and the catalytic rate constant are dependent on the packing of the substrate molecules. nih.gov

When the catalytic rate constant is adjusted for the concentration of the reactive substrate, a consistent second-order rate constant of 2.5 ± 0.5 x 10¹² cm²/(mol·s) has been determined for the hydrolysis of 1,3-didecanoyl glycerol (B35011) by pancreatic lipase. nih.gov This consistency suggests that the conformational arrangement of the substrate's head groups, influenced by packing density, is a significant factor in regulating the rate of lipolysis. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Second-Order Rate Constant | 2.5 ± 0.5 x 10¹² cm²/(mol·s) | Indicates the efficiency of the enzymatic reaction under specific substrate packing conditions. nih.gov |

Role of Colipase in Lipolysis

Colipase is a small protein cofactor that is essential for the efficient functioning of pancreatic lipase in the intestinal environment. taylorandfrancis.com Its primary role is to anchor pancreatic lipase to the oil-water interface of lipid emulsions, which is necessary for the enzyme to access its substrate. taylorandfrancis.com Furthermore, colipase prevents the inhibition of pancreatic lipase by bile salts, which are present in the duodenum and can otherwise displace the enzyme from the lipid interface. taylorandfrancis.com

Even in the absence of bile salts, colipase has been shown to enhance the hydrolysis of triglycerides by pancreatic lipase, particularly when the lipid droplets are coated with proteins or phospholipids (B1166683) that can impede enzyme access. nih.gov Colipase can relieve this inhibition, allowing the lipase to act on the triglyceride core. nih.gov

Influence of Substrate Packing Density on Hydrolysis

The physical state of the substrate, specifically its packing density in a lipid monolayer, significantly influences the hydrolytic activity of pancreatic lipase on 1,3-didecanoylglycerol. nih.gov Studies using monomolecular films have demonstrated that both the amount of active enzyme that adsorbs to the film and the catalytic rate of the adsorbed enzyme are dependent on the substrate packing. nih.gov This indicates that the accessibility of the glycerol-fatty acid ester bonds to the active site of the lipase is affected by how closely the 1,3-didecanoylglycerol molecules are packed together. nih.gov

Stereospecificity of Lipases Towards 1,3-Diacylglycerols

Lipases exhibit stereospecificity, meaning they can differentiate between the stereoisomers of their substrates. Pancreatic lipase, along with lingual and gastric lipases, preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of triacylglycerols. taylorandfrancis.comnih.gov This preference results in the production of sn-2-monoacylglycerols and free fatty acids. When acting on diacylglycerols, the specificity is also directed towards the primary ester positions.

Adipose triglyceride lipase (ATGL), another important enzyme in lipid metabolism, can generate sn-1,3-diacylglycerols from the hydrolysis of triacylglycerols. nih.gov This makes sn-1,3-diacylglycerols, such as 1,3-didecanoylglycerol, key intermediates in lipid breakdown and signaling pathways.

Interactions with Diacylglycerol Kinases (DGKs)

Diacylglycerol kinases (DGKs) are a family of enzymes that play a crucial role in lipid signaling by phosphorylating diacylglycerols (DAGs) to produce phosphatidic acid (PA). nih.govnih.gov This conversion terminates DAG-mediated signaling and initiates PA-mediated signaling pathways. There are multiple isoforms of DGKs in mammals, each with distinct regulatory properties and subcellular localizations. nih.gov

While direct studies on the interaction of 1,3-didecanoylglycerol with specific DGK isoforms are limited, the general function of DGKs is to act on diacylglycerols. Therefore, 1,3-didecanoylglycerol, as a diacylglycerol, is a potential substrate for DGKs. The phosphorylation of 1,3-didecanoylglycerol by a DGK would result in the formation of a specific species of phosphatidic acid.

Protein Inhibition of Enzymatic Activity

The activity of lipases, including pancreatic lipase, on substrates like 1,3-didecanoylglycerol can be inhibited by various proteins. For instance, proteins present in the diet or those that adsorb to the surface of lipid emulsions can act as a barrier, preventing the lipase from accessing the substrate. nih.gov This type of inhibition can be overcome by the action of colipase, which facilitates the binding of lipase to the lipid interface. nih.gov

Phosphatidylcholine is another molecule that can inhibit the formation of the lipase-substrate complex. nih.gov Colipase can reverse this inhibition, allowing the hydrolysis to proceed. nih.gov Additionally, specific small molecule inhibitors have been developed that target diacylglycerol lipases. For example, DH376 is a potent, covalent inhibitor of diacylglycerol lipase β (DAGLβ). frontiersin.org

| Inhibitor | Target Enzyme | Mechanism of Action |

|---|---|---|

| Dietary Proteins | Pancreatic Lipase | Adsorb to lipid emulsion surface, creating a barrier. nih.gov |

| Phosphatidylcholine | Pancreatic Lipase | Inhibits the formation of the lipase-substrate complex. nih.gov |

| DH376 | Diacylglycerol Lipase β (DAGLβ) | Potent, covalent inhibitor. frontiersin.org |

Metabolic Pathways and Biological Roles of 1,3 Didecanoylglycerol

Involvement in Phospholipid Metabolism

Diacylglycerols (DAGs) are crucial intermediates in the biosynthesis of glycerolipids, including phospholipids (B1166683). mdpi.com The primary pathway for de novo synthesis of phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), involves the conversion of phosphatidic acid (PA) to 1,2-diacylglycerol. mdpi.com This 1,2-DAG isomer then serves as the direct precursor for the synthesis of these major membrane phospholipids. creative-proteomics.com

While 1,2-diacylglycerols are central to phospholipid synthesis, 1,3-diacylglycerols, such as 1,3-Didecanoylglycerol, are not direct precursors in these canonical pathways. creative-proteomics.com Instead, 1,3-diacylglycerols are primarily intermediates in the hydrolysis and synthesis of triacylglycerols (TAGs). creative-proteomics.com However, through metabolic interconversion, 1,3-diacylglycerol can be converted to a 1,2- or 2,3-diacylglycerol isomer, which can then potentially enter the phospholipid synthesis pathway. This isomerization can occur spontaneously via acyl migration, although the direct enzymatic pathways heavily favor the 1,2-isoform for phospholipid head group attachment.

Contribution to Energy Storage and Utilization

1,3-Didecanoylglycerol plays a significant role in the body's energy economy, primarily through its involvement in the metabolism of triacylglycerols (TAGs), the main form of long-term energy storage in mammals. nih.gov Within cells, particularly in adipose tissue and the liver, energy in the form of fatty acids is stored as TAGs in lipid droplets. nih.gov

The synthesis of TAGs involves the sequential acylation of a glycerol (B35011) backbone. 1,3-Didecanoylglycerol can be formed as an intermediate during the breakdown (lipolysis) of TAGs by lipases, which release fatty acids to be used for energy. nih.gov Conversely, it can also be acylated by the enzyme diacylglycerol acyltransferase (DGAT) to form a TAG, thus contributing to energy storage. wikipedia.org The specific localization of DGAT isoforms, with DGAT2 being present on lipid droplets, suggests a coordinated cycle of TAG breakdown and re-synthesis that can involve 1,3-diacylglycerol. nih.gov

When energy is required, fatty acids are released from TAGs. The resulting di- and monoacylglycerols are further hydrolyzed to release all fatty acids and glycerol. The fatty acids can then undergo beta-oxidation to produce ATP. nih.gov

Role as a Constituent of Dietary Lipids

1,3-Diacylglycerols are natural, minor components of many edible fats and oils derived from plants. wikipedia.orgnih.gov However, oils enriched in 1,3-diacylglycerols have been developed and studied for their unique metabolic effects when consumed as part of the diet. nih.gov

Research in both animals and humans has suggested that diets containing 1,3-diacylglycerol-rich oil may have several metabolic advantages compared to triacylglycerol oil with a similar fatty acid composition. nih.govnih.govnih.gov Studies have indicated that the consumption of 1,3-diacylglycerol oil can lead to reduced postprandial lipemia (the elevation of triglycerides in the blood after a meal) and a decrease in body fat accumulation. nih.govnih.gov These effects are attributed to differences in their digestion, absorption, and subsequent metabolic pathways compared to triacylglycerols. nih.gov For instance, dietary 1,3-diacylglycerol has been shown to potentially reduce diet-induced insulin (B600854) resistance and body fat by suppressing glucose production in the liver and stimulating fat oxidation in skeletal muscle. nih.gov

Biotransformation and Turnover Pathways

The biotransformation of 1,3-didecanoylglycerol, a diacylglycerol containing two ten-carbon fatty acids (capric acid), involves several key metabolic steps, primarily centered around its hydrolysis and the subsequent catabolism of its constituent parts: a glycerol backbone and two decanoic acid molecules. The metabolic fate of 1,3-didecanoylglycerol is largely influenced by the metabolic pathways established for medium-chain triglycerides (MCTs) and diacylglycerols (DAGs).

Once ingested, 1,3-didecanoylglycerol undergoes hydrolysis in the gastrointestinal tract. This process is catalyzed by various lipases, such as gastric and pancreatic lipases, which exhibit a preference for the sn-1 and sn-3 positions of the glycerol backbone. nih.gov This enzymatic action releases the two decanoic acid molecules and a glycerol molecule.

The released medium-chain fatty acids (MCFAs), in this case, decanoic acid, possess unique metabolic properties compared to long-chain fatty acids. Due to their shorter chain length, they are more hydrophilic and can be directly absorbed into the bloodstream and transported to the liver via the hepatic portal vein. nih.gov This transport mechanism is more rapid than that for long-chain fatty acids, which require incorporation into chylomicrons for transport through the lymphatic system. metagenicsinstitute.com

In the liver, decanoic acid can readily cross the mitochondrial membrane without the need for the carnitine palmitoyltransferase (CPT) system, which is a rate-limiting step for the oxidation of long-chain fatty acids. metagenicsinstitute.com Once inside the mitochondria, decanoic acid undergoes β-oxidation to produce acetyl-CoA. drugbank.com The resulting acetyl-CoA can then enter the citric acid cycle for energy production or be converted into ketone bodies (acetoacetate and β-hydroxybutyrate), particularly when present in high concentrations. nih.govmetagenicsinstitute.com

The glycerol backbone released from the hydrolysis of 1,3-didecanoylglycerol is also metabolized. It is transported to the liver, where it can be phosphorylated to glycerol-3-phosphate. This intermediate can then enter the glycolytic pathway to be converted into glucose or be used for the synthesis of new triglycerides and phospholipids.

The intracellular metabolism of diacylglycerols like 1,3-didecanoylglycerol can also involve other enzymatic pathways. For instance, diacylglycerol kinases (DGKs) can phosphorylate DAGs to form phosphatidic acid, a key intermediate in the synthesis of phospholipids. creative-proteomics.com Conversely, diacylglycerol acyltransferases (DGATs) can acylate DAGs to synthesize triacylglycerols for energy storage. nih.govcreative-proteomics.com The specific pathway taken is dependent on the cell's metabolic needs and the specific isomer of the diacylglycerol.

The turnover of 1,3-didecanoylglycerol is therefore a dynamic process involving its breakdown in the gut, rapid absorption and transport of its components, and their subsequent utilization for energy production or biosynthesis of other essential molecules. The quick metabolism of its medium-chain fatty acid components is a key characteristic of its biotransformation. nih.gov

| Enzyme/System | Substrate(s) | Product(s) | Metabolic Pathway | Key Function |

| Gastric and Pancreatic Lipases | 1,3-Didecanoylglycerol | 2 x Decanoic Acid, Glycerol | Digestion | Hydrolysis of the diacylglycerol in the gastrointestinal tract. nih.gov |

| β-Oxidation Enzymes | Decanoic Acid | Acetyl-CoA | Fatty Acid Catabolism | Energy production from the breakdown of the medium-chain fatty acid. drugbank.com |

| Ketogenesis Enzymes | Acetyl-CoA | Acetoacetate, β-Hydroxybutyrate | Ketone Body Synthesis | Production of alternative energy sources for the brain and other tissues. nih.govmetagenicsinstitute.com |

| Glycerol Kinase | Glycerol | Glycerol-3-Phosphate | Glycolysis/Gluconeogenesis, Lipid Synthesis | Phosphorylation of glycerol to enter central metabolic pathways. |

| Diacylglycerol Kinases (DGKs) | 1,3-Didecanoylglycerol | Phosphatidic Acid | Phospholipid Synthesis | Conversion of diacylglycerol into a precursor for phospholipids. creative-proteomics.com |

| Diacylglycerol Acyltransferases (DGATs) | 1,3-Didecanoylglycerol, Acyl-CoA | Triacylglycerol | Triacylglycerol Synthesis | Storage of fatty acids in the form of triacylglycerols. nih.govcreative-proteomics.com |

Advanced Methodologies for the Synthesis of 1,3 Didecanoylglycerol

Enzymatic Synthesis Approaches

Enzymatic routes to synthesize 1,3-didecanoylglycerol predominantly involve direct esterification, glycerolysis, and interesterification, with the choice of method depending on the starting materials and desired product purity. mdpi.comnih.gov

Direct esterification is a widely employed method for the synthesis of 1,3-diacylglycerols, including 1,3-didecanoylglycerol (also known as 1,3-dicaprin). dss.go.thresearchgate.net This approach involves the direct reaction of glycerol (B35011) with decanoic acid (capric acid) in the presence of a 1,3-specific lipase (B570770). dss.go.th A key challenge in this reversible reaction is shifting the equilibrium towards synthesis by effectively removing the water produced. nih.govdss.go.th

One study demonstrated the synthesis of 1,3-dicaprin through direct esterification of glycerol and capric acid in a solvent-free system. dss.go.th Using an immobilized 1,3-specific lipase from Rhizomucor miehei, a maximal 1,3-dicaprin content of 84.4% was achieved in the reaction mixture when stoichiometric ratios of reactants were used and water was removed by evaporation under vacuum. dss.go.thresearchgate.net This highlights the efficacy of direct esterification when process conditions are optimized.

The reaction mechanism relies on the 1,3-positional specificity of the lipase, which selectively catalyzes the esterification at the primary hydroxyl groups of glycerol, leaving the secondary hydroxyl group free. dss.go.th This specificity is crucial for achieving a high yield of the desired 1,3-isomer over other potential byproducts like 1,2-diacylglycerols, monoacylglycerols, and triacylglycerols.

Glycerolysis and interesterification represent alternative enzymatic pathways for producing 1,3-diacylglycerols. Glycerolysis involves the reaction of triglycerides with glycerol, catalyzed by a lipase, to yield a mixture of mono-, di-, and triglycerides. nih.govunl.edu By controlling the reaction conditions and using a 1,3-specific lipase, the production of 1,3-diacylglycerols can be favored. This method is economically advantageous when using natural fats and oils as starting materials. dss.go.th

Interesterification, on the other hand, involves the exchange of acyl groups between two different esters. In the context of 1,3-DAG synthesis, this could involve the reaction of a triglyceride with a fatty acid or another ester. Acidolysis, a type of interesterification, uses a free fatty acid to replace an acyl group in a triglyceride. mdpi.com For instance, a triglyceride can be reacted with capric acid in the presence of a 1,3-specific lipase to incorporate capric acid at the sn-1 and sn-3 positions.

Both glycerolysis and interesterification are valuable for modifying the composition of natural oils and fats to produce structured lipids like 1,3-didecanoylglycerol. uantwerpen.befrontiersin.org The choice between these methods and direct esterification often depends on the availability and cost of the starting materials.

The selection of an appropriate biocatalyst is paramount for the successful synthesis of 1,3-didecanoylglycerol. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most commonly used enzymes for this purpose due to their high selectivity and stability. mdpi.commdpi.com The key characteristic for this synthesis is the lipase's 1,3-regiospecificity, which ensures that esterification occurs primarily at the sn-1 and sn-3 positions of the glycerol backbone. dss.go.thuantwerpen.be

Several microbial lipases have been successfully employed. A commercially available immobilized lipase from Rhizomucor miehei (Lipozyme RM IM) is frequently cited for its high 1,3-positional specificity in the direct esterification of glycerol. dss.go.thresearchgate.netuantwerpen.be Other lipases, such as those from Candida rugosa and Pseudomonas fluorescens, are also utilized in lipid modifications. mdpi.commdpi.com For the synthesis of high-melting-point 1,3-diacylglycerols, Lipozyme TL IM from Thermomyces lanuginosus has proven effective at maintaining high activity at elevated temperatures. mdpi.comnih.gov

Optimization of the biocatalyst involves not just selection but also its form. Immobilized lipases are generally preferred over their free counterparts as they offer enhanced stability, easier separation from the reaction mixture, and potential for reuse, which improves the cost-effectiveness of the process. nih.gov The support material for immobilization can also influence the enzyme's activity and stability. dss.go.th

Performing the enzymatic synthesis of 1,3-didecanoylglycerol in a solvent-free system is highly advantageous from both an economic and environmental perspective. dss.go.thresearchgate.net The elimination of organic solvents simplifies downstream processing, reduces costs, and avoids potential toxicity issues, which is particularly important for products intended for food, cosmetic, or pharmaceutical applications. mdpi.comdss.go.th

In a solvent-free system, the reactants themselves (glycerol and capric acid) form the reaction medium. dss.go.th This approach requires that the reactants are in a liquid state at the reaction temperature. Since capric acid has a relatively low melting point, this system is feasible for the synthesis of 1,3-didecanoylglycerol. dss.go.th

A critical aspect of solvent-free systems is the effective removal of water to drive the esterification reaction forward. nih.gov Techniques such as applying a vacuum or bubbling dry nitrogen gas through the mixture have been shown to be effective. dss.go.thresearchgate.net Research has demonstrated that high yields of 1,3-diacylglycerols, including 1,3-dicaprin (84.4% content), can be achieved in these systems. dss.go.th The absence of a solvent also leads to a higher concentration of reactants, which can increase the reaction rate.

The yield and purity of 1,3-didecanoylglycerol are significantly influenced by various process parameters. Optimization of these parameters is crucial for maximizing the efficiency of the enzymatic synthesis.

Molar Ratios: The molar ratio of fatty acid to glycerol is a critical factor. For the synthesis of 1,3-dicaprylin (a related 1,3-DAG), an optimal molar ratio of caprylic acid to glycerol was found to be 4:1, which resulted in a maximal 1,3-DAG content of 98%. dss.go.th For the synthesis of 1,3-dipalmitoylglycerol, a molar ratio of palmitic acid to glycerol of 2:1 was found to be optimal. nih.gov These findings suggest that an excess of the fatty acid can shift the equilibrium towards the formation of the di-esterified product.

Temperature: Temperature affects the reaction rate and the stability of the enzyme. The optimal temperature for the synthesis of 1,3-dicaprylin was found to be in the range of 25-35°C, with higher temperatures leading to an increase in the formation of triacylglycerols. researchgate.net However, for high-melting-point DAGs like 1,3-dipalmitoylglycerol and 1,3-distearoylglycerol, higher temperatures (73-75°C) are necessary to keep the substrates in a liquid state, requiring the use of thermostable lipases like Lipozyme TL IM. mdpi.comnih.gov

Water Content: Water is a product of the esterification reaction, and its presence can promote the reverse reaction (hydrolysis). Therefore, removing water from the reaction medium is essential for achieving high yields. dss.go.th This can be accomplished by applying a vacuum, bubbling inert gas, or using molecular sieves. mdpi.comdss.go.thresearchgate.net One study found that applying a vacuum of 3 mm Hg was more effective for water removal than bubbling nitrogen gas. researchgate.net

Enzyme Load: The amount of enzyme used affects the reaction rate. Generally, increasing the enzyme concentration will increase the rate of reaction up to a certain point, after which the effect may plateau. The optimal enzyme load depends on the specific activity of the lipase and the other reaction conditions. For the synthesis of 1,3-diacylglycerol-enriched soybean oil, an enzyme loading of 5% (w/w) of Rhizomucor miehei lipase was used. uantwerpen.be

Reaction Time: The reaction time required to reach maximum yield depends on the other process parameters. Monitoring the reaction over time is necessary to determine the optimal duration. For example, in the synthesis of 1,3-dicaprylin, the reaction reached near completion after approximately 24 hours under optimized conditions. researchgate.net

The table below summarizes the optimized parameters from a study on the synthesis of 1,3-dicaprylin, which can serve as a reference for 1,3-didecanoylglycerol synthesis.

Table 1: Optimized Parameters for 1,3-Dicaprylin Synthesis

| Parameter | Optimal Value | Resulting 1,3-DAG Content |

|---|---|---|

| Molar Ratio (Caprylic Acid:Glycerol) | 4:1 | 98% |

| Temperature | 25-35°C | - |

| Water Removal | Vacuum (3 mm Hg) | - |

| Enzyme | Immobilized R. miehei lipase | - |

| System | Solvent-Free | - |

Data sourced from Rosu, et al. (1999).

A significant advantage of using immobilized enzymes is their potential for reuse over multiple reaction cycles, which is crucial for the economic viability of the process. nih.gov The operational stability of the biocatalyst refers to its ability to maintain its catalytic activity over time under process conditions. mdpi.com

Studies have shown that immobilized lipases can exhibit excellent operational stability. For instance, in the synthesis of 1,3-diacylglycerols in a solvent-free system, Lipozyme RM IM was reused for several cycles with minimal loss of activity. researchgate.net Another study on the acidolysis of cottonseed oil reported that Lipozyme RM IM showed good operational stability with a half-life of 2545.78 hours, confirming its high reuse capacity. mdpi.com

The ability to regenerate and reuse the biocatalyst is a key consideration. nih.gov Factors that can affect the operational stability of a lipase include temperature, pH, the presence of inhibitors, and mechanical stress in stirred reactors. mdpi.comnih.gov Proper selection of the immobilization support and reaction conditions can help to enhance the stability and reusability of the enzyme. nih.gov For example, the use of a fluidized bed reactor can expose the enzyme to milder conditions compared to a stirred-tank reactor, thereby preserving its activity for longer. mdpi.com

Comparative Analysis of Chemical and Enzymatic Synthesis Routes

The synthesis of 1,3-didecanoylglycerol, a specific diacylglycerol, can be achieved through both chemical and enzymatic pathways. Each route presents distinct advantages and disadvantages concerning reaction conditions, yield, purity, and environmental impact.

Chemical Synthesis:

Traditional chemical synthesis methods for producing 1,3-diacylglycerols (1,3-DAGs) often involve multi-step reactions and the use of chemical catalysts. A classical approach includes the acylation of a 1-monoacylglycerol with an acid chloride in the presence of pyridine and chloroform. While effective, this method typically results in yields of 50–70% after purification and requires the use of hazardous solvents. Furthermore, chemical methods can lack regioselectivity, leading to the formation of isomeric byproducts such as 1,2-diacylglycerols, which complicates the purification process. High temperatures are often necessary, which can lead to the degradation of sensitive molecules and the formation of undesirable side products.

Enzymatic Synthesis:

Enzymatic synthesis has emerged as a promising alternative, offering milder reaction conditions and higher selectivity. This method commonly employs 1,3-specific lipases, which catalyze the esterification of glycerol with decanoic acid. The high regioselectivity of these enzymes minimizes the formation of 1,2-isomer byproducts.

A notable method for enzymatic synthesis is the direct esterification of glycerol with free fatty acids in a solvent-free system. In a study on the synthesis of various 1,3-DAGs, the maximal content of 1,3-dicaprin (1,3-didecanoylglycerol) reached 84.4% dss.go.th. This approach is advantageous as it utilizes cheaper raw materials and avoids organic solvents dss.go.th. The reaction conditions, such as temperature, water removal, and molar ratio of reactants, can be optimized to achieve even higher yields. For instance, optimization of these parameters for the production of 1,3-dicaprylin resulted in a maximal yield of 98% dss.go.th.

Enzymatic synthesis can also be performed via glycerolysis of triglycerides. However, this method is more economically advantageous for natural fats where the homogeneity of the acyl species is not critical. For applications requiring high purity 1,3-didecanoylglycerol, starting with pure triglycerides would be necessary dss.go.th.

The following table provides a comparative overview of the key aspects of chemical and enzymatic synthesis routes for 1,3-diacylglycerols.

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Catalyst | Chemical catalysts (e.g., acids, bases) | Lipases (e.g., Rhizomucor miehei) |

| Reaction Conditions | High temperatures, often requires solvents (e.g., chloroform, pyridine) | Milder temperatures, can be solvent-free |

| Selectivity | Lower regioselectivity, formation of 1,2- and 1,3-isomers | High 1,3-regioselectivity, minimal byproduct formation |

| Yield | Typically 50-70% after purification | Can exceed 80%, with potential for higher yields upon optimization |

| Purity of Crude Product | Contains a mixture of isomers and byproducts requiring extensive purification | Higher purity with the target 1,3-isomer being the major component |

| Environmental Impact | Use of hazardous solvents and chemicals raises environmental concerns | "Greener" process due to biodegradable catalysts and solvent-free options |

| Raw Materials | Can utilize acid chlorides and protected glycerol derivatives | Can utilize free fatty acids and glycerol |

Purification Strategies for High Purity 1,3-Didecanoylglycerol

The crude product from the synthesis of 1,3-didecanoylglycerol contains various impurities, including unreacted starting materials (glycerol and decanoic acid), monoglycerides (MAGs), triglycerides (TAGs), and the isomeric byproduct 1,2-didecanoylglycerol (B1663411). Achieving high purity is crucial for its application in various industries. A combination of purification techniques is often employed to effectively remove these impurities.

Multi-Stage Molecular Distillation:

Molecular distillation is a highly effective method for separating compounds with high boiling points and thermal sensitivity, such as diacylglycerols. This technique is performed under high vacuum, which allows for distillation at lower temperatures, thus minimizing thermal degradation and acyl migration from the desired 1,3-isomer to the 1,2-isomer.

A multi-stage approach is typically necessary for comprehensive purification.

First Stage: This stage is designed to remove the more volatile components, primarily free fatty acids (FFAs) and monoglycerides (MAGs). For similar long-chain diacylglycerols, this is typically carried out at an evaporation surface temperature of 170-190°C nih.gov.

Second Stage: The second stage aims to separate the diacylglycerols (DAGs) from the less volatile triglycerides (TAGs). This requires a higher evaporation temperature, in the range of 220-230°C for comparable compounds nih.gov.

Third Stage: A final distillation step, often under the same conditions as the first stage, can be employed to remove any remaining FFAs and MAGs from the DAG-rich distillate of the second stage nih.gov. This multi-step process can significantly increase the purity of the 1,3-diacylglycerol.

Solvent Fractionation:

Solvent fractionation is a purification technique that relies on the differential solubility of the components of a lipid mixture in a given solvent at a specific temperature. This method is particularly useful for separating isomeric diacylglycerols and removing residual triglycerides.

For the purification of 1,3-diacylglycerols, a non-polar solvent like hexane (B92381) is often used. The process involves dissolving the crude mixture in the solvent at an elevated temperature to ensure complete dissolution, followed by controlled cooling. As the solution cools, the more saturated and higher-melting point components, such as the desired 1,3-didecanoylglycerol, will crystallize out of the solution while the more unsaturated and lower-melting point impurities, including 1,2-diacylglycerols and some triglycerides, remain in the liquid phase (olein). The crystallized solid phase (stearin) is then separated, resulting in an enriched 1,3-didecanoylglycerol fraction. For instance, hexane fractionation of a diacylglycerol mixture at 25°C has been shown to effectively partition 1,2-DAGs and some TAGs into the olein fraction, thereby concentrating the 1,3-DAGs in the stearin fraction nih.gov. The efficiency of this separation can be very high, often exceeding 90% aocs.org.

Chromatographic Methods:

Chromatography offers high-resolution separation and is employed to achieve very high purity levels of 1,3-didecanoylglycerol.

Flash Chromatography: This is a form of medium-pressure liquid chromatography that is faster than traditional column chromatography. It is an effective method for purifying gram to kilogram quantities of material. A silica (B1680970) gel stationary phase is typically used with a binary solvent gradient, such as hexane and acetone, as the mobile phase. By optimizing parameters like sample load, flow rate, and solvent gradient, it is possible to efficiently separate 1,3-diacylglycerols from other components mdpi.com.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale preparative separations, reversed-phase HPLC (RP-HPLC) is a powerful tool. Using a C18 column with an isocratic mobile phase, such as 100% acetonitrile (B52724), allows for the separation of 1,2- and 1,3-diacylglycerol isomers nih.govresearchgate.net.

The following table summarizes the key features and outcomes of different purification strategies for 1,3-diacylglycerols.

| Purification Strategy | Principle of Separation | Key Parameters | Typical Purity Achieved | Impurities Removed |

| Multi-Stage Molecular Distillation | Difference in volatility under high vacuum | Evaporation temperature, pressure, feed rate | >80% DAG content researchgate.net | FFAs, MAGs, TAGs |

| Solvent Fractionation | Differential solubility and crystallization at controlled temperatures | Solvent type (e.g., hexane), temperature, solvent-to-residue ratio | Can increase the ratio of 1,3-DAG to total DAG significantly nih.gov | 1,2-DAGs, TAGs, other soluble impurities |

| Flash Chromatography | Differential partitioning between a stationary and mobile phase | Stationary phase (e.g., silica gel), mobile phase gradient (e.g., hexane/acetone), flow rate | High purity, suitable for preparative scale mdpi.com | All other components (FFAs, MAGs, TAGs, isomers) |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity | Column type (e.g., C18), mobile phase composition, detection wavelength | Very high purity (>98%), typically for analytical or small-scale purification researchgate.net | Isomeric and other closely related impurities |

Research Applications and Investigations of 1,3 Didecanoylglycerol

Utilization as a Model Compound in Lipid Chemistry

In the field of lipid chemistry, 1,3-didecanoylglycerol is frequently employed as a model compound to investigate the behavior of diacylglycerols. Its defined structure, with decanoic acid at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, allows for precise studies of enzymatic processes and physical properties. For instance, research has utilized 1,3-didecanoylglycerol to explore the kinetics of lipase-catalyzed hydrolysis in lipid monolayers. semanticscholar.org These studies provide fundamental knowledge on how enzymes interact with and break down dietary fats. The stereochemistry of diacylglycerols, including 1,3-didecanoylglycerol, is crucial as different isomers can have distinct biological functions and metabolic fates. nih.gov

Studies in Lipid Monolayer Formation and Dynamics

Lipid monolayers at air-water interfaces are excellent models for studying the behavior of biological membranes. researchgate.netnih.gov 1,3-Didecanoylglycerol has been used in such studies to understand the packing and dynamic properties of lipids. Research has focused on the adsorption and hydrolysis of 1,3-didecanoylglycerol monolayers by pancreatic lipase (B570770), examining the effects of substrate packing density on enzyme activity. semanticscholar.org The study of such monolayers provides insights into the physical and chemical transformations that occur at biological interfaces. researchgate.net Molecular dynamics simulations further complement these experimental studies by providing an atomistic-level view of the behavior of lipids like 1,3-didecanoylglycerol within these monolayers. nih.gov

In Vitro and In Vivo Research Models for Lipid Metabolism

The metabolic fate of 1,3-didecanoylglycerol has been investigated in both laboratory (in vitro) and living organism (in vivo) models. In vitro digestion models have been developed to simulate the gastrointestinal environment and study the lipolysis of diacylglycerol-rich oils. nih.govsciopen.comsdu.dk These studies have shown that diacylglycerols, particularly those with the 1,3-structure, may be hydrolyzed differently than triacylglycerols, potentially influencing the absorption and subsequent metabolic pathways of their fatty acid components. researchgate.net

Investigations into Metabolic Regulation

A significant area of research has focused on how 1,3-didecanoylglycerol and other diacylglycerols influence various aspects of metabolic regulation.

Influence on Body Fat Accumulation

Several studies have investigated the potential of 1,3-diacylglycerol to influence body fat accumulation. In a double-blind controlled trial with healthy men, long-term ingestion of diacylglycerol-rich oil led to significantly greater decreases in body weight, BMI, waist circumference, and total fat area compared to a triacylglycerol control group. nih.gov Animal studies have also supported these findings, with mice fed a diet containing 1,3-diacylglycerol gaining less weight and having less body fat accumulation than those on a standard triacylglycerol diet. nih.gov The type of fatty acids within the diet can also play a role in body composition, with different fatty acids having varied effects on fat oxidation and deposition. scielo.brscielo.br

Below is an interactive data table summarizing the findings on body composition from a key study.

| Parameter | Diacylglycerol (DG) Group Change | Triacylglycerol (TG) Group Change |

| Body Weight (kg) | -1.7 ± 1.8 | -0.6 ± 1.4 |

| BMI ( kg/m ²) | -0.6 ± 0.6 | -0.2 ± 0.5 |

| Waist Circumference (cm) | -3.1 ± 2.6 | -1.0 ± 2.4 |

| Total Fat Area (cm²) | -25.7 ± 22.1 | -9.0 ± 19.3 |

| Visceral Fat Area (cm²) | -14.2 ± 13.0 | -2.1 ± 12.1 |

| Subcutaneous Fat Area (cm²) | -11.5 ± 13.2 | -6.9 ± 12.3 |

Data from a 16-week study comparing the effects of diacylglycerol-rich oil versus triacylglycerol oil. nih.gov

Implications for Insulin (B600854) Sensitivity and Mitochondrial Function

The role of diacylglycerols in insulin sensitivity and mitochondrial function is an area of active investigation. It is generally thought that the accumulation of certain diacylglycerol isomers, specifically 1,2-diacylglycerols, can impair insulin signaling. nih.govoregonstate.edunih.gov However, research suggests that 1,3-diacylglycerol may not have the same effect. nih.govoregonstate.edu In fact, some studies indicate that diets enriched in 1,3-diacylglycerol oil may help protect against diet-induced insulin resistance. nih.gov This could be partly due to the stimulation of fat oxidation in skeletal muscle. nih.gov Mitochondrial dysfunction is closely linked to insulin resistance, and understanding how different lipid species affect mitochondrial function is a key area of research. nih.govfrontiersin.org One study found that while certain lipids can impair mitochondrial respiration, 1,3-diacylglycerol in the cytosol was not related to insulin sensitivity. nih.govoregonstate.edu

Role in Disease Pathogenesis and Prevention Research

Atherosclerosis Research Models

The potential of 1,3-diacylglycerol (1,3-DAG) to mitigate atherosclerosis has been investigated in animal models that mimic human disease. A key model used in this research is the diabetic apolipoprotein E (apoE)-deficient mouse, which is prone to developing accelerated atherosclerosis.

In a significant long-term study, diabetic apoE-deficient mice were fed diets containing either a 1,3-DAG-rich oil or a conventional triacylglycerol (TAG) oil for 20 weeks. The results demonstrated that the 1,3-DAG-rich oil significantly reduced the development of atherosclerotic lesions compared to the TAG oil. nih.gov Specifically, the extent of lesions in the aortic arch was reduced by 37%, and in the thoracic aorta by 44%. nih.gov This anti-atherosclerotic effect was associated with improvements in the lipid profile of the mice. Plasma total cholesterol and triglyceride levels were markedly lower in the group consuming the 1,3-DAG-rich oil. nih.gov The reduction in plasma lipids appeared to be due to a decrease in the size of triglyceride-rich lipoproteins, rather than a change in the number of lipoprotein particles. nih.gov Interestingly, these beneficial effects were not observed in non-diabetic apoE-deficient mice, suggesting that the protective role of 1,3-DAG may be particularly relevant in the context of diabetic dyslipidemia. nih.gov

The apoE-deficient mouse is a standard model in atherosclerosis research because these mice exhibit elevated plasma cholesterol and triglycerides and develop vascular lesions similar to those in humans. nih.gov The findings from these models suggest that the unique metabolic processing of 1,3-DAG may offer a protective advantage against the development of atherosclerosis, particularly under conditions of metabolic stress like diabetes. nih.gov

Table 1: Effects of 1,3-DAG-Rich Oil vs. TAG Oil in Diabetic ApoE-Deficient Mice

| Parameter | Finding in 1,3-DAG Group (vs. TAG Group) | Source |

|---|---|---|

| Atherosclerotic Lesions (Aortic Arch) | Reduced by 37% | nih.gov |

| Atherosclerotic Lesions (Thoracic Aorta) | Reduced by 44% | nih.gov |

| Plasma Total Cholesterol | Significantly lower | nih.gov |

| Plasma Triglycerides | Significantly lower | nih.gov |

Exploration in Metabolic Disorders

Research has explored the role of 1,3-didecanoylglycerol and other 1,3-DAGs in the context of metabolic disorders, focusing on their distinct metabolic fate compared to triacylglycerols (TAGs). The elevated levels of fasting and postprandial triglyceride-rich lipoproteins are a central feature of metabolic syndrome. nih.gov Studies suggest that dietary 1,3-DAGs may help manage dyslipidemia. nih.govnih.gov

The metabolic advantages of 1,3-DAG stem from its digestion and absorption process. Dietary TAG is hydrolyzed into 2-monoacylglycerol (2-MAG) and free fatty acids, which are then used to efficiently re-synthesize TAG in intestinal cells for packaging into chylomicrons. nih.govspringermedizin.de In contrast, dietary 1,3-DAG is hydrolyzed into 1-monoacylglycerol and free fatty acids. nih.govspringermedizin.de Since 1-monoacylglycerol is not a substrate for the primary enzymes involved in TAG synthesis in the gut, this leads to a less efficient re-synthesis of TAG and reduced chylomicron assembly. springermedizin.de This difference in metabolic pathways contributes to lower postprandial levels of triglyceride-rich lipoproteins. nih.gov

Animal and clinical studies have indicated that a high proportion of 1,3-DAG in dietary oils can contribute to lowering lipid deposition and controlling obesity. mdpi.comnih.gov This is partly attributed to an increase in postprandial energy expenditure observed with DAG consumption compared to TAG. nih.gov By influencing lipid metabolism at the point of absorption and transport, 1,3-DAGs represent a subject of research for managing conditions like hyperlipidemia and obesity, which are key components of the metabolic syndrome. nih.gov

Table 2: Metabolic Effects of 1,3-Diacylglycerol vs. Triacylglycerol

| Feature | 1,3-Diacylglycerol (1,3-DAG) | Triacylglycerol (TAG) | Source |

|---|---|---|---|

| Primary Digestion Product | 1-Monoacylglycerol and free fatty acids | 2-Monoacylglycerol and free fatty acids | nih.govspringermedizin.de |

| Intestinal TAG Re-synthesis | Less efficient; bypasses the main 2-monoacylglycerol pathway | Highly efficient via the 2-monoacylglycerol pathway | springermedizin.de |

| Postprandial Lipid Levels | Associated with lower levels of triglyceride-rich lipoproteins | Leads to higher postprandial triglyceride levels | nih.gov |

| Body Fat | Linked to lower lipid deposition and obesity control | Standard dietary fat | mdpi.comnih.gov |

Research into Melanogenesis Pathways

Melanogenesis, the process of melanin (B1238610) production, is regulated by complex intracellular signaling pathways. Research has shown that this process can be stimulated by diacylglycerol (DAG). nih.gov Specifically, studies using the DAG analogue 1-oleoyl-2-acetyl-glycerol (OAG), which mimics the structure of sn-1,2-DAG, demonstrated a significant, dose-dependent increase in the melanin content of cultured human melanocytes. nih.gov

This stimulation of melanogenesis is directly linked to the activation of Protein Kinase C (PKC). nih.gov The melanin increase induced by the sn-1,2-DAG analogue was completely blocked by PKC inhibitors. nih.gov Further supporting this isomer-specific role, a PKC-inactive DAG isomer failed to produce any effect on melanin content. nih.gov The activation of melanogenesis by OAG was also associated with an increased expression of tyrosinase, the key enzyme in melanin synthesis. nih.gov

These findings firmly implicate the signaling-active sn-1,2-DAG isomer as a positive regulator of melanogenesis via the PKC pathway. 1,3-Didecanoylglycerol, being a 1,3-DAG isomer, is not the biologically active form in this specific signaling context. Its structure does not enable it to function as a second messenger for PKC activation in the same manner as sn-1,2-DAG. Therefore, research into melanogenesis pathways highlights a clear functional differentiation between the two isomers, with only the sn-1,2 form being involved in stimulating melanin production.

Table 4: Key Components in Diacylglycerol-Mediated Melanogenesis

| Component | Description | Source |

|---|---|---|

| Stimulus | sn-1,2-Diacylglycerol (or its analogue OAG) | nih.gov |

| Key Enzyme Activated | Protein Kinase C (PKC) | nih.gov |

| Downstream Effect | Increased expression of tyrosinase and other melanogenesis-related proteins | nih.gov |

| Outcome | Increased melanin synthesis and pigmentation | nih.gov |

| Inactive Isomer | 1,3-Diacylglycerol does not activate this pathway | nih.gov |

Association with Genetic Disorders (e.g., Williams-Beuren Syndrome related to ABHD11)

1,3-Didecanoylglycerol is relevant to the study of certain genetic disorders through its relationship with enzymes that metabolize diacylglycerols. One such enzyme is encoded by the gene ABHD11 (Abhydrolase Domain Containing 11). This gene is located within the critical region on chromosome 7q11.23 that is deleted in Williams-Beuren Syndrome (WBS), a multisystem developmental disorder. uniprot.orggenecards.orgwikipedia.org

The ABHD11 gene codes for the enzyme sn-1-specific diacylglycerol lipase ABHD11, which plays a role in regulating the intracellular levels of diacylglycerol by catalyzing its hydrolysis. uniprot.org Crucially, research into the enzyme's substrate specificity has shown that it preferentially hydrolyzes 1,2-diacyl-sn-glycerols over 1,3-diacyl-sn-glycerols. uniprot.orgproteinatlas.org

This substrate preference is significant in the context of WBS. Since individuals with WBS have a deletion of one copy of the ABHD11 gene, they may have reduced activity of this lipase. genecards.orgwikipedia.org Based on the enzyme's known preference, this reduced activity would be expected to lead to an accumulation of its primary substrate, sn-1,2-diacylglycerol, rather than 1,3-diacylglycerol. The resulting dysregulation of sn-1,2-DAG levels could impact various lipid metabolism and signaling pathways, potentially contributing to the complex phenotype of the disorder. Therefore, the study of 1,3-didecanoylglycerol in this context serves to differentiate its metabolic pathway from that of the signaling-active sn-1,2 isomer, which is more directly implicated in the pathophysiology related to ABHD11 deficiency.

Table 5: Characteristics of sn-1-specific diacylglycerol lipase ABHD11

| Feature | Description | Source |

|---|---|---|

| Gene | ABHD11 (Abhydrolase Domain Containing 11) | genecards.org |

| Location | Chromosome 7q11.23, within the Williams-Beuren Syndrome critical region | uniprot.orgwikipedia.org |

| Function | Catalyzes the hydrolysis of diacylglycerol, regulating intracellular levels | uniprot.org |

| Substrate Preference | Shows a clear preference for 1,2-diacyl-sn-glycerols over 1,3-diacyl-sn-glycerols | uniprot.orgproteinatlas.org |

| Clinical Relevance | Deleted in Williams-Beuren Syndrome, potentially leading to dysregulation of 1,2-diacylglycerol levels | genecards.orgwikipedia.org |

Advanced Analytical Characterization Techniques for 1,3 Didecanoylglycerol

Chromatographic Separation Methods

Chromatography is fundamental to the analysis of 1,3-didecanoylglycerol, enabling its separation from other lipids, including its positional isomer, 1,2-didecanoylglycerol (B1663411). The choice of chromatographic method depends on the analytical goal, whether it is isomer separation, fatty acid profiling, or purity assessment.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating diacylglycerol isomers. aocs.orgnih.gov The separation can be achieved using different modes, primarily normal-phase (NP) and reversed-phase (RP) HPLC.

In Reversed-Phase HPLC (RP-HPLC) , separation is based on the hydrophobicity of the molecules. For diacylglycerols, this is influenced by both the fatty acid chain length and the position of the fatty acids on the glycerol (B35011) backbone. A study on the separation of DAG positional isomers demonstrated that 1,3-isomers tend to elute slightly earlier than their 1,2-counterparts with the same fatty acid composition when using a non-polar stationary phase (like C18) and a polar mobile phase. nih.govau.dk An isocratic elution with 100% acetonitrile (B52724) on a C18 column, for instance, has been successfully used to separate 1,2- and 1,3-DAG isomers, which can be detected by UV absorbance at 205 nm. nih.gov

Normal-Phase HPLC (NP-HPLC) separates molecules based on their polarity. This method is also effective for quantifying mono- and diacylglycerides. aocs.orgnih.gov In NP-HPLC, a polar stationary phase (e.g., silica (B1680970) or cyano-bonded silica) is used with a non-polar mobile phase. nih.govresearchgate.net The separation of lipid classes is highly effective, and when coupled with detectors like the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), it allows for the quantification of 1,3-didecanoylglycerol without the need for a chromophore. aocs.orghplc.eu

Below is a table summarizing typical HPLC conditions for diacylglycerol isomer separation.

| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane) nih.govau.dk | Silica Gel, Cyanoethyl-bonded Silica nih.govresearchgate.net |

| Mobile Phase | Acetonitrile, Acetone/Acetonitrile mixtures nih.govau.dk | Hexane (B92381)/Isopropanol/Formic Acid nih.govresearchgate.net |

| Detector | UV (205 nm) nih.gov, ELSD, CAD hplc.eu | Refractive Index (RI) au.dk, ELSD aocs.org |

| Separation Principle | Based on hydrophobicity and equivalent carbon number (ECN). nih.govau.dk | Based on polarity of the head group. aocs.org |

Gas Chromatography (GC) for Fatty Acid Composition

Gas Chromatography (GC) is the premier technique for determining the fatty acid composition of lipids like 1,3-didecanoylglycerol. youtube.com Since diacylglycerols are not sufficiently volatile for direct GC analysis, they must first undergo a derivatization step. au.dkiupac.org This typically involves transesterification to convert the constituent decanoic acid into its more volatile fatty acid methyl ester (FAME). youtube.comnih.gov

The resulting FAMEs are then separated on a capillary GC column, often with a polar stationary phase (e.g., cyanopropyl polysiloxane), and detected by a Flame Ionization Detector (FID) or mass spectrometer (MS). youtube.comfrontier-lab.com The retention times of the peaks are compared to those of known FAME standards for identification, and the peak areas are used for quantification. youtube.com This analysis confirms that the fatty acyl chains are indeed decanoic acid and can detect any fatty acid impurities.

| Parameter | Description |

| Analytical Goal | Determination of constituent fatty acids. youtube.com |

| Sample Preparation | Transesterification to Fatty Acid Methyl Esters (FAMEs). nih.gov |

| Derivatization Agents | Methanolic HCl, BF3/methanol. nih.govgerli.com |

| Stationary Phase | Polar capillary columns (e.g., 50% cyanopropyl–50% dimethylpolysiloxane). frontier-lab.com |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS). youtube.comnih.gov |

| Identification | Comparison of retention times with FAME standards. youtube.com |

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and straightforward method for assessing the purity of 1,3-didecanoylglycerol. aocs.org It is highly effective for separating different lipid classes, making it ideal for detecting contaminants such as monoacylglycerols, triacylglycerols, and free fatty acids. frontier-lab.comaocs.org

For the analysis, the sample is spotted onto a TLC plate coated with a stationary phase, typically silica gel. rockefeller.edu The plate is then developed in a chamber containing a mobile phase, which is a mixture of non-polar solvents like hexane and diethyl ether, often with a small amount of acetic or formic acid to ensure proper migration of free fatty acids. frontier-lab.comaocs.org

The separation is based on polarity; more polar compounds (like monoacylglycerols) have stronger interactions with the silica gel and migrate shorter distances, while less polar compounds (like triacylglycerols) travel further up the plate. rockefeller.edu After development, the separated spots are visualized, commonly by spraying with a reagent like phosphomolybdic acid followed by heating, or by exposure to iodine vapors. frontier-lab.comaocs.org The purity of the 1,3-didecanoylglycerol can be estimated by comparing the intensity of its corresponding spot to any impurity spots. researchgate.net TLC can also be used to monitor the completion of derivatization reactions before GC analysis. nih.govoup.com

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation and sensitive quantification of 1,3-didecanoylglycerol. researchgate.net MS provides information on the molecular weight and fragmentation patterns of the molecule, which helps confirm its identity and distinguish it from isomers.

In MS analysis, diacylglycerols are typically ionized using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). researchgate.net Fragmentation of the parent ion is then induced, often through collision-induced dissociation (CID). researchgate.netchemrxiv.org The fragmentation pattern is key to distinguishing between 1,3- and 1,2-isomers. The fatty acid esterified at the sn-2 position is generally more difficult to cleave than those at the sn-1 and sn-3 positions. researchgate.netnih.gov Therefore, in the tandem MS spectrum of a diacylglycerol, the loss of a fatty acid from the sn-1/3 position is a more favorable fragmentation pathway. chemrxiv.orgnih.gov For 1,3-didecanoylglycerol, the primary fragment would correspond to the loss of one of the decanoic acid chains.

For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are employed. researchgate.net This involves selecting a specific precursor ion (the protonated or adducted 1,3-didecanoylglycerol) and monitoring a specific product ion formed after fragmentation. researchgate.net For instance, one study used the transition from the protonated dehydro-1,3-didecanoylglycerol ion (m/z 383) to a specific fragment ion (m/z 155) for MS-based quantification. researchgate.net This technique provides high selectivity and sensitivity, allowing for accurate measurement even in complex mixtures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information, making it highly suitable for analyzing and differentiating diacylglycerol isomers like 1,3-didecanoylglycerol. nih.govnih.gov Both proton (¹H) and carbon-13 (¹³C) NMR are used, with ¹H NMR being particularly valuable for quantification due to its shorter acquisition times. nih.govuoc.gr

The key to distinguishing 1,3- and 1,2-diacylglycerols lies in the chemical shifts of the protons on the glycerol backbone. nih.govmdpi.com

In a 1,3-diacylglycerol , the two primary carbons (sn-1 and sn-3) are esterified, while the secondary carbon (sn-2) has a free hydroxyl group. This results in a distinct set of signals for the glycerol protons.

In a 1,2-diacylglycerol , one primary (sn-1) and the secondary (sn-2) carbon are esterified.

The signals for the protons attached to the glycerol carbons appear in different regions of the ¹H NMR spectrum, allowing for clear identification and quantification of each isomer. nih.govresearchgate.net For example, the signal for the proton on the sn-2 carbon of the glycerol backbone appears at a different chemical shift depending on whether it is esterified (in a 1,2-isomer) or has a hydroxyl group (in a 1,3-isomer). mdpi.com By integrating the areas of these specific, well-resolved signals, the ratio of 1,3- to 1,2-isomers can be accurately determined. nih.govnih.gov

³¹P NMR has also been developed as a facile quantitative technique for analyzing mono- and diglyceride content after derivatization with a phosphorus-containing reagent. acs.org

The table below shows representative ¹H NMR chemical shifts for the glycerol protons in diacylglycerol isomers.

| Proton Position | 1,3-Diacylglycerol | 1,2-Diacylglycerol |

| CH₂ (sn-1,3) | ~4.10-4.20 ppm | ~4.20-4.30 ppm (sn-1), ~3.60-3.70 ppm (sn-3) |

| CH (sn-2) | ~3.90-4.10 ppm | ~5.00-5.10 ppm |

Note: Exact chemical shifts (ppm) can vary depending on the solvent and fatty acid composition.

Sample Preparation and Derivatization Strategies

Proper sample preparation is a critical prerequisite for the accurate analysis of 1,3-didecanoylglycerol, especially for GC-based methods. iupac.org The primary goal of derivatization is to increase the volatility and thermal stability of the analyte. au.dknih.gov

For GC analysis, the most common derivatization technique is silylation . researchgate.netiupac.org This process converts the free hydroxyl group on the sn-2 position of the 1,3-didecanoylglycerol into a trimethylsilyl (B98337) (TMS) ether. Reagents such as N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) mixed with trimethylchlorosilane (TMCS) are frequently used. iupac.org The resulting TMS derivative is significantly more volatile and less prone to thermal degradation in the GC injector and column. iupac.org

Another derivatization strategy involves converting the diacylglycerol to its propyl ester by reacting it with propionic anhydride. nih.govoup.com These derivatives are also volatile and suitable for GC separation and identification. nih.govoup.com

For HPLC and NMR analysis, derivatization is often not required, which is a significant advantage of these techniques. au.dknih.gov However, sample preparation may still involve extraction from a matrix using organic solvents (e.g., chloroform/methanol mixtures) and purification via solid-phase extraction (SPE) to remove interfering compounds like triglycerides before analysis. researchgate.net

Future Research Directions and Translational Perspectives

Emerging Methodologies in 1,3-Didecanoylglycerol Research

Advancements in analytical and modeling techniques are set to revolutionize the study of 1,3-didecanoylglycerol. The development of mathematical models for G protein signaling pathways, for instance, allows for the simulation of the production and degradation of various DAG species. nih.gov These models, which can be constructed as systems of nonlinear ordinary differential equations, are increasingly crucial for understanding the complex dynamics of lipid metabolism. nih.gov Furthermore, new coarse-grained models are being developed to investigate the physicochemical properties of DAGs within cellular membranes, providing insights into their transbilayer activity and potential to disrupt the lamellar phase of lipid membranes. dntb.gov.ua These emerging methodologies will enable a more precise and dynamic understanding of 1,3-didecanoylglycerol's behavior in biological systems.

Potential as a Biochemical Probe for Lipid Signaling Studies

While the sn-1,2 isomer of diacylglycerol is a well-established second messenger that activates protein kinase C (PKC), the sn-1,3 isomer is generally considered inactive in this role. cir-safety.orgkobe-u.ac.jp This distinction makes 1,3-didecanoylglycerol a valuable tool for lipid signaling research. It can be used as a negative control in experiments to delineate PKC-dependent pathways from other lipid-mediated effects.

Researchers have successfully synthesized and used carbon-11-labeled 1,2-diacylglycerol as a positron-emitting probe to visualize phosphoinositide turnover and tumor cell proliferation in vivo. nih.gov A similar isotopic labeling strategy could be applied to 1,3-didecanoylglycerol. This would create a powerful probe to trace its metabolic fate and distribution within cells and tissues without triggering the canonical signaling cascades associated with its 1,2-isomer. Such a tool would be invaluable for dissecting the complex network of DAG metabolism and identifying specific binding partners or transport mechanisms for 1,3-DAGs. The broader landscape of DAG signaling involves a variety of receptors beyond PKC, including chimaerins, Ras guanyl-releasing proteins (RasGRPs), and Munc13. nih.gov Labeled 1,3-didecanoylglycerol could be used to investigate whether this isomer interacts with these or other, yet unidentified, effector proteins.

Advancements in Biocatalytic Production for Research Scale

The availability of high-purity 1,3-didecanoylglycerol is essential for research purposes. Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing specific lipid isomers. Recent studies have demonstrated the effectiveness of enzymes like Lecitase® Ultra, a phospholipase, for the direct esterification of glycerol (B35011) with fatty acids to produce 1,3-DAGs in a solvent-free system. researchgate.net

The field of biocatalysis is rapidly advancing, with strategies such as enzyme engineering, enzyme immobilization, and the discovery of novel biocatalysts from diverse microbial sources. frontiersin.org These advancements can be applied to develop more efficient and scalable processes for producing 1,3-didecanoylglycerol. For instance, engineering lipases to have higher specificity for the sn-1 and sn-3 positions of glycerol would increase reaction yields and simplify purification. Such improvements in biocatalytic production are crucial for making research-grade 1,3-didecanoylglycerol more accessible to the scientific community.

| Advancement Area | Description | Potential Impact on 1,3-Didecanoylglycerol Production |

| Enzyme Engineering | Modifying enzyme structure through techniques like directed evolution to improve performance. | Increased catalytic activity, enhanced thermostability, and higher specificity for the sn-1,3 positions, leading to purer product and higher yields. |

| Enzyme Immobilization | Attaching enzymes to solid supports. | Improved enzyme stability, reusability of the biocatalyst, and simplification of downstream processing, reducing overall production costs. |

| Novel Biocatalyst Discovery | Screening for new enzymes from diverse environments (e.g., extremophiles). | Identification of new lipases with unique properties (e.g., different substrate specificities or optimal reaction conditions) suitable for 1,3-didecanoylglycerol synthesis. |

| Flow Biocatalysis | Conducting reactions in continuous flow systems rather than batch reactors. | Enhanced process control, higher efficiency, and potential for easier scale-up for consistent, on-demand production of the compound. |

Unexplored Physiological and Pathophysiological Roles

The physiological and pathophysiological roles of 1,3-didecanoylglycerol are largely uncharted territory compared to its signaling-active 1,2-isomer. While 1,2-DAGs are implicated in numerous cellular processes, studies have shown that 1,3-didecanoylglycerol has little to no effect on processes like epidermal DNA synthesis. cir-safety.org However, the absence of a direct signaling role does not preclude other biological functions.

Diacylglycerols as a class are central to energy metabolism, and dysregulation of DAG levels is linked to metabolic disorders. nih.govmdpi.com For example, lipidomic analyses in animal models of obesity have shown that dietary interventions can significantly alter hepatic diacylglycerol levels, correlating with improved liver health. mdpi.com The specific contribution of the 1,3-isomer to the total DAG pool in various tissues and its potential role in conditions like non-alcoholic fatty liver disease or insulin (B600854) resistance remain to be determined. Furthermore, the enzymes that regulate DAG levels, such as diacylglycerol kinases, play critical roles in the pathophysiology of the brain and heart. nih.gov Future research should investigate whether 1,3-didecanoylglycerol can act as a substrate or inhibitor for these and other enzymes involved in lipid metabolism, potentially modulating metabolic pathways indirectly.

Integration of Omics Data for Systems-Level Understanding

A holistic understanding of the role of 1,3-didecanoylglycerol requires a systems-level approach that integrates multiple layers of biological data. nih.gov Multi-omics strategies—combining lipidomics with genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular response to this specific lipid molecule. nih.govmdpi.com

For instance, lipidomics can precisely quantify the levels of 1,3-didecanoylglycerol and other lipids in cells or tissues under various conditions. Concurrently, transcriptomics and proteomics can identify changes in gene and protein expression, revealing the downstream pathways that may be affected. mdpi.com Integrating these datasets can help construct detailed molecular networks, identify novel biomarkers, and understand how 1,3-didecanoylglycerol fits into the broader landscape of cellular metabolism and regulation. mdpi.comyoutube.com This approach moves beyond studying a single molecule in isolation to unraveling its function within the complex biological system. nih.gov

| Omics Technology | Application to 1,3-Didecanoylglycerol Research | Potential Insights |

| Lipidomics | Quantify the abundance and flux of 1,3-didecanoylglycerol in different cellular compartments and tissues. | Determine how its levels change in response to diet, disease, or genetic perturbations. |

| Transcriptomics | Analyze changes in messenger RNA (mRNA) expression in response to 1,3-didecanoylglycerol. | Identify gene networks and signaling pathways that are transcriptionally regulated by the compound or its metabolites. |

| Proteomics | Measure changes in protein abundance and post-translational modifications. | Reveal downstream effector proteins and enzymatic activities modulated by 1,3-didecanoylglycerol. |

| Metabolomics | Profile the full range of small-molecule metabolites. | Uncover broader metabolic shifts and the ultimate metabolic fate of the decanoyl fatty acid chains from 1,3-didecanoylglycerol. |

Development of Advanced Computational Models for 1,3-Diacylglycerol Dynamics

Computational modeling is becoming an indispensable tool for studying the complex behavior of lipids. Molecular dynamics (MD) simulations and other computational approaches can provide insights into the dynamics of 1,3-diacylglycerol at an atomic level. nih.gov Recent efforts have focused on developing and refining force fields for neutral lipids, including diacylglycerols, to better simulate their physical properties and interactions within lipid droplets and membranes. acs.org

Advanced models can simulate how 1,3-didecanoylglycerol influences membrane properties such as curvature and fluidity. dntb.gov.ua They can also be used to model the substrate-enzyme interactions, for example, by simulating the entry and egress pathways of diacylglycerol into enzymes like diacylglycerol O-acyltransferase 1 (DGAT1). nih.gov By creating sophisticated mathematical and structural models, researchers can predict the behavior of 1,3-didecanoylglycerol within complex cellular environments, guiding future experimental work and helping to interpret empirical data. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,3-Didecanoylglycerol with high purity, and how can its structural integrity be validated?

- Methodology : Synthesis typically involves esterification of glycerol with decanoic acid using enzymatic (e.g., lipases) or chemical catalysts (e.g., acid chlorides). Purification is achieved via silica gel chromatography or preparative HPLC. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm acyl group positions and mass spectrometry (MS) for molecular weight confirmation. Thin-layer chromatography (TLC) with iodine staining can assess purity .

Q. How can researchers characterize the purity and stability of 1,3-Didecanoylglycerol in experimental settings?

- Methodology : Purity is quantified using reverse-phase HPLC with evaporative light scattering detection (ELSD) or UV absorbance. Stability under storage conditions (-20°C, inert atmosphere) is monitored via periodic TLC or HPLC analysis. Degradation products (e.g., free fatty acids) are identified using gas chromatography-mass spectrometry (GC-MS) .

Q. What are the primary research applications of 1,3-Didecanoylglycerol in cellular signaling studies?

- Methodology : As a diacylglycerol (DAG) analog, it is used to activate protein kinase C (PKC) in cell-free assays or cultured cells. Researchers employ concentration-response experiments (e.g., 1–50 µM) coupled with PKC activity assays (e.g., phosphorylation of fluorescent substrates) .

Advanced Research Questions

Q. What experimental challenges arise when studying 1,3-Didecanoylglycerol in lipid monolayer or bilayer systems, and how can they be mitigated?

- Methodology : Challenges include phase separation in mixed lipid systems and variable enzyme accessibility. Use Langmuir troughs to monitor surface pressure and fluorescence microscopy to visualize lipid distribution. Incorporate fatty acids/alcohols (e.g., eicosanoic acid) to modulate interfacial properties and lipase activity, as demonstrated in mixed monolayers .

Q. How can contradictory data on 1,3-Didecanoylglycerol’s efficacy in PKC activation across studies be resolved?

- Methodology : Variability often stems from differences in lipid composition, cell type, or DAG metabolism. Standardize experimental conditions:

- Use lipid-free assay buffers to avoid interference.

- Include negative controls (e.g., PKC inhibitors like calphostin C).

- Quantify DAG degradation using phospholipase C (PLC) inhibitors (e.g., U73122) .

Q. What are the best practices for handling and storing 1,3-Didecanoylglycerol to ensure experimental reproducibility?

- Methodology : Store aliquots under argon at -20°C to prevent oxidation. Use glass vials to minimize adsorption. During handling, wear nitrile gloves and work in a fume hood to avoid hydrolysis from moisture. Validate batch-to-batch consistency via NMR and MS .

Q. How do interactions between 1,3-Didecanoylglycerol and other lipids influence its signaling activity in membranes?

- Methodology : Study lipid interactions using Förster resonance energy transfer (FRET) with fluorescent DAG analogs. Quantify phase behavior via differential scanning calorimetry (DSC) and correlate with PKC activation kinetics. For example, phosphatidylserine enhances DAG binding to PKC’s C1 domain .

Q. What advanced techniques enable quantitative tracking of 1,3-Didecanoylglycerol metabolism in live cells?

- Methodology : Use stable isotope-labeled 1,3-Didecanoylglycerol (e.g., ¹³C-decanoate) paired with LC-MS/MS to trace metabolic fate. Combine with fluorescent DAG sensors (e.g., GFP-tagged C1 domains) for real-time spatial resolution in confocal microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||